molecular formula C9H12O3S B8247370 1-Methoxy-4-((methylsulfonyl)methyl)benzene

1-Methoxy-4-((methylsulfonyl)methyl)benzene

Cat. No. B8247370
M. Wt: 200.26 g/mol
InChI Key: OXDQXXDJLBPGQO-UHFFFAOYSA-N
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Description

1-Methoxy-4-((methylsulfonyl)methyl)benzene is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Thermodynamics

  • Xu et al. (2016) studied the solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents, determining the solid-liquid equilibrium at different temperatures. This research is crucial for understanding the substance's behavior in different solvents, which can be applied in purification processes (Xu et al., 2016).

Structural Properties and Hyperconjugation

  • White and Blanc (2014) analyzed the structures of 1-methoxy-4-[(phenylselanyl)methyl]benzene and its nitro derivative. They focused on the σ(C-Se)-π hyperconjugation effects, which are essential for understanding the chemical reactivity and properties of these compounds (White & Blanc, 2014).

Synthetic Applications

  • The synthesis of mesosulfuron-methyl, where 1-methoxy-4-((methylsulfonyl)methyl)benzene is a key intermediate, was described by Li Hong-bo (2013). This process highlights the compound's role in creating agrichemical products (Li Hong-bo, 2013).

Polyketides Production

  • Yu et al. (2019) reported the isolation of new polyketides modified with a methylsulfonyl group from Neosartorya udagawae HDN13-313, indicating the potential for novel organic compound synthesis (Yu et al., 2019).

Electronic and Optical Properties

  • A study by Kou et al. (2010) on the synthesis and conformational properties of nonsymmetric pillar[5]arenes, involving this compound derivatives, revealed insights into their inclusion compounds and potential applications in electronics and photonics (Kou et al., 2010).

properties

IUPAC Name

1-methoxy-4-(methylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-12-9-5-3-8(4-6-9)7-13(2,10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDQXXDJLBPGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.